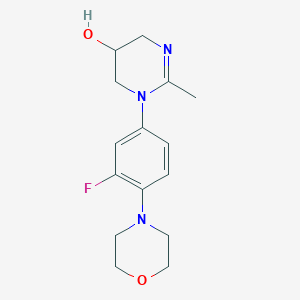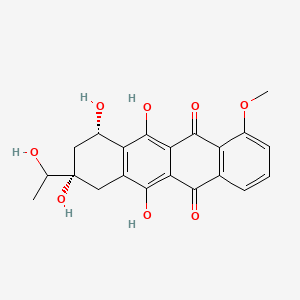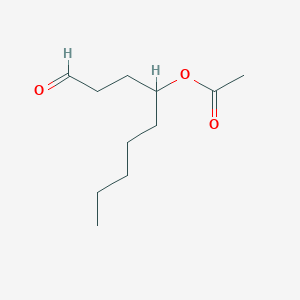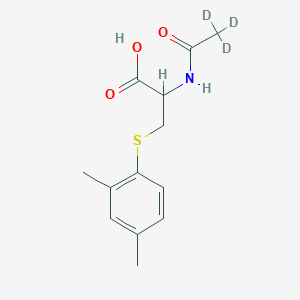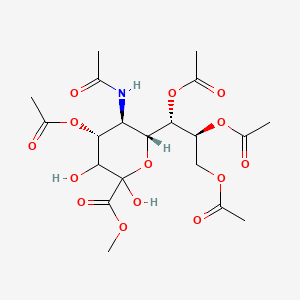
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate involves multiple steps. One common method includes the acetylation of neuraminic acid derivatives. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides.
Scientific Research Applications
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex neuraminic acid derivatives.
Biology: Plays a role in the study of glycoproteins and their functions.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the modification of glycoproteins, which can influence various biological processes such as cell signaling and immune response .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- Methyl N-acetyl-4,7,8,9-tetra-O-acetyl-2-chloro-2-deoxy-β-neuraminate
Uniqueness
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific acetylamino and tetraacetate groups, which provide distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H29NO14 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl (4R,5S,6R)-5-acetamido-4-acetyloxy-2,3-dihydroxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H29NO14/c1-8(22)21-14-16(15(33-11(4)25)13(32-10(3)24)7-31-9(2)23)35-20(29,19(28)30-6)18(27)17(14)34-12(5)26/h13-18,27,29H,7H2,1-6H3,(H,21,22)/t13-,14-,15+,16+,17+,18?,20?/m0/s1 |
InChI Key |
VOHAQEUSRKBWJV-PSJTYWPCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C(C(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



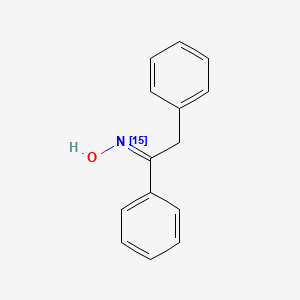
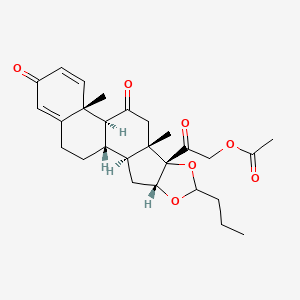
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
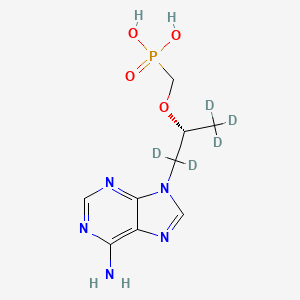
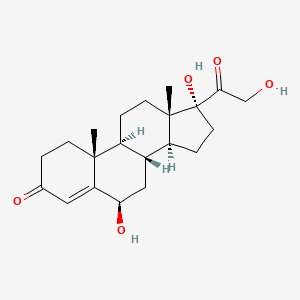

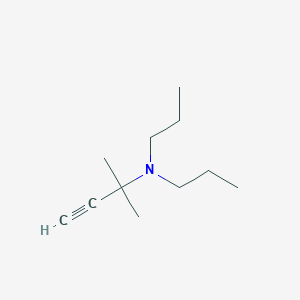
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
